molecular formula C18H18ClN3O4 B3926660 1-(4-chloro-2-nitrophenyl)-4-(3-methoxybenzoyl)piperazine

1-(4-chloro-2-nitrophenyl)-4-(3-methoxybenzoyl)piperazine

Cat. No. B3926660
M. Wt: 375.8 g/mol
InChI Key: OMSZURMVOJJLNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chloro-2-nitrophenyl)-4-(3-methoxybenzoyl)piperazine, also known as McN-A-343, is a selective muscarinic receptor agonist. It is commonly used in scientific research to study the physiological and biochemical effects of muscarinic receptor activation.

Scientific Research Applications

1-(4-chloro-2-nitrophenyl)-4-(3-methoxybenzoyl)piperazine is commonly used in scientific research to study the effects of muscarinic receptor activation. Muscarinic receptors are G protein-coupled receptors that play a role in a variety of physiological processes, including smooth muscle contraction, regulation of heart rate, and neurotransmitter release. This compound is a selective agonist for the M1 and M3 subtypes of muscarinic receptors, making it a useful tool for studying the specific effects of muscarinic receptor activation.

Mechanism of Action

1-(4-chloro-2-nitrophenyl)-4-(3-methoxybenzoyl)piperazine binds to and activates muscarinic receptors, leading to the activation of downstream signaling pathways. The specific effects of this compound depend on the subtype of muscarinic receptor that it activates. For example, activation of M1 receptors can lead to increased neuronal excitability, while activation of M3 receptors can lead to smooth muscle contraction.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound depend on the specific subtype of muscarinic receptor that it activates. Some of the effects that have been observed in scientific research include increased neuronal excitability, smooth muscle contraction, and increased insulin secretion.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-chloro-2-nitrophenyl)-4-(3-methoxybenzoyl)piperazine in lab experiments is its selectivity for specific subtypes of muscarinic receptors. This allows researchers to study the specific effects of muscarinic receptor activation without the confounding effects of non-selective agonists. One limitation of using this compound is that it may not fully replicate the effects of endogenous muscarinic receptor activation, as it is a synthetic compound.

Future Directions

There are several future directions for research involving 1-(4-chloro-2-nitrophenyl)-4-(3-methoxybenzoyl)piperazine. One area of interest is the role of muscarinic receptors in neurodegenerative diseases such as Alzheimer's disease. Another area of interest is the development of new compounds that are more selective and potent agonists for specific subtypes of muscarinic receptors. Additionally, further research is needed to fully understand the biochemical and physiological effects of muscarinic receptor activation and the potential therapeutic applications of muscarinic receptor agonists.

properties

IUPAC Name

[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O4/c1-26-15-4-2-3-13(11-15)18(23)21-9-7-20(8-10-21)16-6-5-14(19)12-17(16)22(24)25/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSZURMVOJJLNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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